1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10-8-4-3-6-13-11(8)15(14-10)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIMUNMITYTNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=N3)C(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multiple steps. One common method involves the reaction of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole with appropriate reagents under controlled conditions. For instance, the reaction can be carried out in tetrahydrofuran (THF) with the addition of n-butyllithium (n-BuLi) at low temperatures (0-5°C) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]pyridin-3-amine Derivatives
Structural and Functional Modifications
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with substitutions at positions 1, 3, 4, and 6 significantly altering biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Key Derivatives and Their Properties
Physicochemical Properties
- Solubility: The THP group improves solubility in organic solvents compared to aromatic N-1 substituents (e.g., quinoline or benzyl), aiding in purification .
- Melting Points: THP derivatives (e.g., brominated analog) have lower melting points (~165–171°C) compared to quinoline derivatives (165–171°C for 5d ), reflecting reduced crystallinity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine?
- Methodological Answer : The synthesis typically involves introducing the tetrahydro-2H-pyran (THP) group as a protective moiety. A common strategy starts with pyrazolo[3,4-b]pyridine derivatives, where the THP group is introduced via acid-catalyzed protection of hydroxyl or amine functionalities. For example, copper(I)-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide in dimethyl sulfoxide at 35°C) are effective for forming pyrazole-pyridine cores, followed by THP protection . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high yields (>95% purity) .
Q. How is the molecular structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine confirmed?
- Methodological Answer : Structural validation relies on multi-spectral analysis:
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., THP ring protons at δ 3.5–4.5 ppm and pyrazole protons at δ 7.0–8.5 ppm) .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+ at m/z 215) .
- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.031) provide definitive bond lengths and angles .
Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?
- Methodological Answer : Stability is tested under varying pH, temperature, and solvent conditions. For example:
- Thermal stability : Heating at 40–60°C for 48 hours in DMSO or aqueous buffers, monitored via HPLC .
- Hydrolytic stability : Exposure to acidic (pH 2) and basic (pH 10) media for 24 hours, followed by LC-MS to detect degradation products .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance:
- Reaction path searches : Identify energy barriers for THP protection/deprotection steps .
- Solvent effects : COSMO-RS simulations optimize solvent selection for coupling reactions .
Experimental validation is then performed under computationally derived conditions to reduce trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Cross-study discrepancies (e.g., varying IC values) are addressed by:
- Standardized assays : Repeating experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-analysis : Aggregating data from multiple sources and applying statistical models (e.g., ANOVA) to identify outliers .
- Structural analogs : Comparing activity trends with derivatives (e.g., 3-iodo or methyl-substituted pyrazolo-pyridines) to isolate substituent effects .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer : Key principles include:
- Membrane technologies : Continuous flow reactors enhance mixing efficiency and reduce side reactions during THP group introduction .
- Process control : Real-time monitoring (e.g., in-line FTIR) adjusts parameters like temperature and reagent stoichiometry .
- Catalyst recycling : Immobilized copper catalysts reduce waste in coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
